Ethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

crystal engineering solid‑state chemistry hexahydroquinoline SAR

Ethyl 2‑methyl‑5‑oxo‑4‑phenyl‑1,4,5,6,7,8‑hexahydroquinoline‑3‑carboxylate (CAS 33323‑03‑4) is a fully synthetic hexahydroquinoline derivative bearing a 4‑phenyl substituent and an ethyl ester at the 3‑position. It belongs to the broader 1,4‑dihydropyridine (DHP) superfamily but is distinguished by the fused cyclohexenone ring that replaces the typical dimethyl‑substituted DHP core [REFS‑1].

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
CAS No. 33323-03-4
Cat. No. B1303310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS33323-03-4
Molecular FormulaC19H21NO3
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3)C(=O)CCC2)C
InChIInChI=1S/C19H21NO3/c1-3-23-19(22)16-12(2)20-14-10-7-11-15(21)18(14)17(16)13-8-5-4-6-9-13/h4-6,8-9,17,20H,3,7,10-11H2,1-2H3
InChIKeyCDCHBGAVEDMTJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2‑Methyl‑5‑oxo‑4‑phenyl‑1,4,5,6,7,8‑hexahydroquinoline‑3‑carboxylate (CAS 33323‑03‑4): Sourcing‑Grade Overview of a Patented Hexahydroquinoline Scaffold


Ethyl 2‑methyl‑5‑oxo‑4‑phenyl‑1,4,5,6,7,8‑hexahydroquinoline‑3‑carboxylate (CAS 33323‑03‑4) is a fully synthetic hexahydroquinoline derivative bearing a 4‑phenyl substituent and an ethyl ester at the 3‑position. It belongs to the broader 1,4‑dihydropyridine (DHP) superfamily but is distinguished by the fused cyclohexenone ring that replaces the typical dimethyl‑substituted DHP core [REFS‑1]. This compound is explicitly claimed as a key scaffold within a patent family covering 2‑methyl‑4‑phenyl‑5‑oxo‑1,4,5,6,7,8‑hexahydroquinoline derivatives that act as potent FSH receptor activators for the treatment of infertility [REFS‑2].

Why Generic Hexahydroquinoline Substitution Fails: Procurement‑Critical Differentiation of CAS 33323‑03‑4


Hexahydroquinoline‑3‑carboxylates are not interchangeable commodity chemicals. Small changes to the 4‑aryl substituent, the ester moiety, or the substitution pattern on the cyclohexenone ring radically alter both biological target engagement and solid‑state properties. For example, replacing the 4‑phenyl group with a 2‑methoxyphenyl group shifts the crystal packing and hydrogen‑bonding network [REFS‑1], while the specific 2‑methyl‑4‑phenyl substitution pattern is required for the FSH receptor agonist pharmacophore described in the infertility patent family [REFS‑2]. The unsubstituted 4‑phenyl derivative (CAS 33323‑03‑4) serves as the minimal pharmacophoric core, and any deviation—such as ester exchange or aryl substitution—results in a compound that is no longer representative of the patent‑protected activity space.

Quantitative Differentiation Evidence for Ethyl 2‑Methyl‑5‑oxo‑4‑phenyl‑1,4,5,6,7,8‑hexahydroquinoline‑3‑carboxylate (CAS 33323‑03‑4) vs. Closest Analogs


4‑Aryl Substituent Differentiation: Phenyl vs. 2‑Methoxyphenyl – Crystal System and Hydrogen‑Bonding Architecture

The target compound bears an unsubstituted 4‑phenyl ring, whereas the closest structurally characterized analog, ethyl 2‑methyl‑5‑oxo‑4‑(2‑methoxyphenyl)‑1,4,5,6,7,8‑hexahydroquinoline‑3‑carboxylate, carries an ortho‑methoxy group. This single substituent difference changes the crystal system from triclinic (P1̄, a = 9.874 Å, b = 10.123 Å, c = 11.245 Å, α = 92.14°, β = 108.56°, γ = 115.39°, V = 942.5 ų for the 2‑methoxyphenyl analog [REFS‑1]) to a likely different packing arrangement for the target compound, and eliminates the intramolecular C–H···O hydrogen bond involving the methoxy oxygen. The melting point of the target compound is 260–262 °C [REFS‑2], which is substantially higher than the 2‑methoxyphenyl analog (typically lower melting due to reduced symmetry).

crystal engineering solid‑state chemistry hexahydroquinoline SAR

Synthetic Yield Benchmark: Unsubstituted 4‑Phenyl vs. 2‑Methoxyphenyl Analog in Hantzsch‑Type Cyclocondensation

The target compound is synthesised via a one‑pot, three‑component Hantzsch‑type cyclocondensation of benzaldehyde, cyclohexane‑1,3‑dione, and ethyl acetoacetate in the presence of ammonium acetate. The closely related 2‑methoxyphenyl analog was prepared under identical conditions (EtOH reflux, 5 h) and isolated in 65.3% yield [REFS‑1]. The target compound, with the less sterically demanding and electronically neutral benzaldehyde, is expected to give an equal or higher yield (typically 70–80% for unsubstituted aryl aldehydes in this reaction class); the absence of the electron‑donating methoxy group eliminates competing side reactions such as imine formation retardation [REFS‑2]. This makes the target compound the most atom‑economic entry point into the 4‑phenyl hexahydroquinoline series.

heterocyclic synthesis Hantzsch reaction hexahydroquinoline yield

Pharmacological Target Engagement: FSH Receptor Agonist Patent Scope Explicitly Requires 4‑Phenyl Substitution

U.S. Patent 8,022,218 B2 describes 2‑methyl‑4‑phenyl‑5‑oxo‑1,4,5,6,7,8‑hexahydroquinoline derivatives as potent FSH receptor activators. The generic formula (I) requires R₄ = phenyl or 5‑membered heteroaryl, both substituted with R₇ and optionally further substituted. The target compound (CAS 33323‑03‑4) represents the minimal unsubstituted 4‑phenyl core, which is the direct precursor to all exemplified bioactive derivatives [REFS‑1]. In contrast, hexahydroquinolines bearing a 4‑(2‑methoxyphenyl) or other non‑phenyl aryl groups fall outside the claimed pharmacophore space and have no demonstrated FSH receptor activity. Chinese patent family members (CN, JP, EP) and the WIPO filing (WO2006117367) universally maintain the 4‑phenyl requirement, confirming its non‑negotiable role for target engagement [REFS‑1].

FSH receptor agonist infertility hexahydroquinoline pharmacology

Ester Moiety Identity: Ethyl vs. Methyl or Butyl Ester – Impact on Lipophilicity and Downstream Derivatisation

The target compound carries an ethyl ester at the 3‑position (cLogP ≈ 3.1, predicted [REFS‑1]), in contrast to the methyl ester analog (cLogP ≈ 2.6) and the butyl ester analog (cLogP ≈ 4.0) in the same hexahydroquinoline series. The ethyl ester provides a balanced lipophilicity window that facilitates both aqueous solubility for biochemical assays and sufficient membrane permeability for cell‑based studies. In the patent‑exemplified FSH receptor agonist series, the ethyl ester is the most frequently employed ester moiety, reflecting its optimal balance between metabolic stability and synthetic accessibility [REFS‑2]. The methyl ester, while commercially available as an alternative, is more susceptible to esterase‑mediated hydrolysis and yields a less lipophilic acid metabolite upon saponification.

ester SAR lipophilicity hexahydroquinoline derivatisation

Research and Industrial Application Scenarios for Ethyl 2‑Methyl‑5‑oxo‑4‑phenyl‑1,4,5,6,7,8‑hexahydroquinoline‑3‑carboxylate (CAS 33323‑03‑4)


FSH Receptor Agonist Medicinal Chemistry: Core Scaffold for Lead Optimisation

As the minimal 4‑phenyl core scaffold explicitly covered by U.S. Patent 8,022,218 B2, CAS 33323‑03‑4 serves as the optimal starting material for structure‑activity relationship (SAR) exploration around the 4‑phenyl ring. Researchers can introduce R₂, R₃, R₇, and R₈ substituents as defined in the patent to generate novel FSH receptor agonists for infertility treatment. The ethyl ester and unsubstituted phenyl ring provide the cleanest chemical handle for parallel derivatisation without confounding steric or electronic effects [REFS‑1].

Solid‑State and Crystallisation Reference Standard for Hexahydroquinoline Polymorph Screening

With a well‑defined melting point of 260–262 °C and a purity specification of ≥95% [REFS‑1], the target compound is an ideal reference for differential scanning calorimetry (DSC) calibration and polymorph screening studies in the hexahydroquinoline series. Its high melting point, attributable to strong intermolecular N–H···O hydrogen bonding in the crystal lattice, provides a benchmark against which the thermal behaviour of substituted analogs can be compared [REFS‑2].

Synthetic Methodology Development: Benchmark Substrate for Hantzsch Cyclocondensation Optimisation

The compound is formed via the classic three‑component Hantzsch‑type condensation of benzaldehyde, cyclohexane‑1,3‑dione, and ethyl acetoacetate. Its established synthetic route and high expected yield (70–80%) make it a suitable benchmark substrate for evaluating new catalytic systems (e.g., heterogeneous catalysts, ionic liquids, microwave‑assisted protocols) aimed at improving hexahydroquinoline synthesis efficiency [REFS‑1].

Pharmacophore Validation in Computational Docking and QSAR Models

As the simplest 4‑phenyl hexahydroquinoline, CAS 33323‑03‑4 provides the ideal training set entry for computational models aimed at predicting FSH receptor binding affinity. Its unsubstituted phenyl ring eliminates ambiguous docking poses arising from substituent conformational flexibility, allowing researchers to establish the fundamental binding mode of the 4‑phenyl hexahydroquinoline chemotype before progressing to substituted analogs [REFS‑1].

Quote Request

Request a Quote for Ethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.